1-(4-Fluorophenyl)-3-(3-(4-fluorophenyl)-3-oxopropyl)-4-(4-hydroxyphenyl)azetidin-2-one
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Overview
Description
Ezetimibe Ketone is an intermediate compound in the synthesis of Ezetimibe, a medication used to lower cholesterol levels by inhibiting the absorption of cholesterol in the small intestine . Ezetimibe Ketone plays a crucial role in the production of Ezetimibe, which is widely used in the treatment of hyperlipidemia and related cardiovascular conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of Ezetimibe Ketone involves several steps. One common method starts with L-phenylglycine and p-fluorobenzoylbutanoic acid as raw materials. These are subjected to a series of reactions, including condensation, cyclization, and reduction, to yield the target intermediate . The process is designed to be efficient and cost-effective, making it suitable for industrial production .
Industrial Production Methods: The industrial production of Ezetimibe Ketone typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes rigorous quality control measures to monitor the intermediate’s consistency and quality .
Chemical Reactions Analysis
Types of Reactions: Ezetimibe Ketone undergoes various chemical reactions, including:
Oxidation: Conversion to corresponding oxides.
Reduction: Formation of alcohols or other reduced forms.
Substitution: Replacement of functional groups with others.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Conditions often involve nucleophilic or electrophilic reagents depending on the desired substitution.
Major Products: The major products formed from these reactions include various derivatives of Ezetimibe Ketone, which can be further processed to produce Ezetimibe or other related compounds .
Scientific Research Applications
Ezetimibe Ketone has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of Ezetimibe and other related compounds.
Biology: Studied for its role in cholesterol metabolism and its potential effects on cellular processes.
Medicine: Integral in the development of cholesterol-lowering medications.
Industry: Utilized in the large-scale production of Ezetimibe, contributing to the pharmaceutical industry’s efforts to manage hyperlipidemia
Mechanism of Action
Ezetimibe Ketone itself does not have a direct mechanism of action but is crucial in the synthesis of Ezetimibe. Ezetimibe works by inhibiting the Niemann-Pick C1-Like 1 (NPC1L1) protein, which is responsible for the absorption of cholesterol in the small intestine . By blocking this protein, Ezetimibe reduces the amount of cholesterol entering the bloodstream, thereby lowering overall cholesterol levels .
Comparison with Similar Compounds
Statins: Inhibit HMG-CoA reductase, reducing cholesterol synthesis in the liver.
Bile Acid Sequestrants: Bind bile acids in the intestine, preventing their reabsorption and promoting cholesterol excretion.
PCSK9 Inhibitors: Increase the number of LDL receptors on liver cells, enhancing the clearance of LDL cholesterol from the bloodstream.
Uniqueness: Ezetimibe Ketone is unique in its role as an intermediate in the synthesis of Ezetimibe, which specifically targets cholesterol absorption rather than synthesis or clearance. This distinct mechanism of action makes Ezetimibe a valuable addition to cholesterol-lowering therapies, particularly for patients who may not respond adequately to other treatments .
Properties
IUPAC Name |
1-(4-fluorophenyl)-3-[3-(4-fluorophenyl)-3-oxopropyl]-4-(4-hydroxyphenyl)azetidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19F2NO3/c25-17-5-1-15(2-6-17)22(29)14-13-21-23(16-3-11-20(28)12-4-16)27(24(21)30)19-9-7-18(26)8-10-19/h1-12,21,23,28H,13-14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UEPZDXMEEKCJSP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2C(C(=O)N2C3=CC=C(C=C3)F)CCC(=O)C4=CC=C(C=C4)F)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19F2NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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